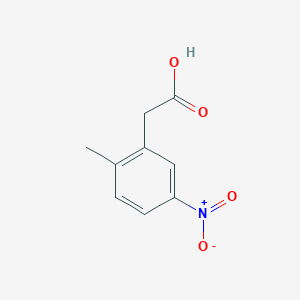

2-(2-Methyl-5-nitrophenyl)acetic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methyl-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRJKWRJVUXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625915 | |

| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287119-83-9 | |

| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 2 Methyl 5 Nitrophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for a variety of chemical transformations, including the formation of esters and amides, decarboxylation, and reduction.

Esterification and Amidation Mechanisms

The conversion of 2-(2-Methyl-5-nitrophenyl)acetic acid into its corresponding esters and amides is a fundamental transformation. These reactions typically proceed via nucleophilic acyl substitution.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com The mechanism, as detailed in Table 1, begins with the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Table 1: Mechanism of Acid-Catalyzed Esterification (Fischer Esterification)

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The alcohol molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). |

| 4. Elimination | The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. |

| 5. Deprotonation | The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the catalyst. |

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive acyl halide or by using coupling agents. wikipedia.org

Amidation: The formation of amides from this compound requires reaction with an amine. Direct reaction is generally unfavorable due to an acid-base reaction forming a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.orgnih.gov

The mechanism with EDC/HOBt involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to form an activated benzotriazolyl ester. The amine then displaces the HOBt moiety to form the stable amide bond. nih.gov This method is particularly useful for coupling with electron-deficient or sterically hindered amines. nih.gov

Decarboxylation Studies and Pathways

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. Phenylacetic acids, especially those bearing electron-withdrawing substituents, can undergo decarboxylation, although typically under forcing conditions. The presence of the nitro group at the meta-position relative to the acetic acid side chain in this compound facilitates this process by stabilizing the intermediate carbanion formed upon C-C bond cleavage. elsevierpure.com

Studies on related nitrophenylacetic acids show that the reaction can proceed through different mechanisms depending on the conditions. elsevierpure.comacs.org

Carbanion Mechanism: Under basic conditions or at high temperatures, the carboxylate anion can decarboxylate to form a benzyl (B1604629) carbanion. This intermediate is stabilized by the inductive and resonance effects of the nitro group. The resulting carbanion is then protonated by a proton source in the reaction medium to yield 2,4-dinitrotoluene. elsevierpure.com

Cyclic Transition State: For β-keto acids, decarboxylation can occur via a cyclic (pericyclic) transition state involving the carbonyl group. youtube.commasterorganicchemistry.com While this compound is not a β-keto acid, the nitro group can be considered a "vinylogous" electron-withdrawing group, potentially enabling a similar concerted pathway under specific acidic conditions, although this is less common.

Catalytic methods using metal nanoparticles have also been developed for the decarboxylation of aromatic carboxylic acids, offering milder reaction conditions. nih.gov

Reduction of the Carboxyl Group

The carboxylic acid group can be reduced to a primary alcohol, in this case, 2-(2-Methyl-5-nitrophenyl)phenylethanol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

A significant challenge in the reduction of this compound is the presence of the nitro group, which is also susceptible to reduction. Therefore, the choice of reducing agent is critical for selectivity.

Non-selective Reduction: Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the nitro group. masterorganicchemistry.comambeed.com The reaction first involves an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, releasing hydrogen gas. youtube.comyoutube.com The resulting lithium carboxylate is then reduced to the primary alcohol. Simultaneously, the nitro group is reduced to an amino group.

Selective Reduction: To preserve the nitro group, milder or more selective reagents are necessary. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BMS), are known to selectively reduce carboxylic acids in the presence of nitro groups. researchgate.net The mechanism involves the formation of an acyloxyborane intermediate, which is then reduced by subsequent equivalents of borane. This method provides a reliable pathway to 2-(2-Methyl-5-nitrophenyl)phenylethanol while leaving the nitro functionality intact. Another approach involves converting the acid to an ester, which can then be reduced with reagents like sodium borohydride (B1222165) under specific conditions, although this is a two-step process. researchgate.net

Table 2: Selectivity of Reducing Agents for this compound

| Reagent | Carboxylic Acid Moiety | Nitro Group Moiety | Primary Product |

|---|---|---|---|

| LiAlH₄ | Reduced to -CH₂OH | Reduced to -NH₂ | 2-(5-Amino-2-methylphenyl)ethanol |

| BH₃·THF | Reduced to -CH₂OH | Unaffected | 2-(2-Methyl-5-nitrophenyl)ethanol |

Reactions at the Aromatic Ring System

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

-CH₃ (Methyl): An activating, ortho, para-directing group. libretexts.org

-NO₂ (Nitro): A strongly deactivating, meta-directing group. youtube.com

-CH₂COOH (Acetyl): A deactivating, meta-directing group.

The outcome of an EAS reaction on this compound depends on the interplay of these competing directive effects. The available positions for substitution are C3, C4, and C6.

Position C4: This position is ortho to the activating methyl group and meta to the deactivating nitro group. The directing effects of these two groups are reinforcing for this position.

Position C6: This position is also ortho to the activating methyl group but is sterically hindered by the adjacent acetyl group.

Position C3: This position is meta to the methyl group and ortho to the nitro group. Both are unfavorable.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aromatic systems bearing strong electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comnih.gov

The nitro group in this compound is a powerful activating group for SₙAr. nih.gov However, for an SₙAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the activating nitro group.

The parent molecule, this compound, does not possess a suitable leaving group on the aromatic ring and thus will not undergo SₙAr directly. However, if a derivative, such as 2-(2-Chloro-5-nitrophenyl)acetic acid, were used, the chlorine atom would be activated for displacement by nucleophiles. The nitro group is meta to the chloro substituent, which provides some activation, but the activation would be significantly stronger if the nitro group were at the ortho or para position. Nevertheless, the strong electron-withdrawing nature of the nitro group makes the ring electron-deficient and susceptible to nucleophilic attack under appropriate conditions.

Reduction of the Nitro Group and Subsequent Transformations

The nitro group is one of the most readily transformable functionalities on the this compound molecule. Its reduction is a common and critical step in synthetic pathways, typically leading to the corresponding aniline (B41778) derivative, 2-(5-Amino-2-methylphenyl)acetic acid. This transformation is of significant interest as the resulting amino group can undergo a wide array of subsequent reactions. nih.govmasterorganicchemistry.com

The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a highly efficient method. commonorganicchemistry.com Alternatively, metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are also effective for this conversion. masterorganicchemistry.comgoogle.com

The reduction process is a six-electron transfer that proceeds through several intermediates. nih.gov Initially, the nitro group (R-NO₂) is reduced to a nitroso group (R-NO), followed by further reduction to a hydroxylamino group (R-NHOH), and finally to the amine (R-NH₂). nih.gov While complete reduction to the amine is the most common outcome, it is possible to isolate the hydroxylamine (B1172632) intermediate under specific, controlled conditions, for instance, by using zinc dust with ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org

Once formed, the 2-(5-Amino-2-methylphenyl)acetic acid can undergo intramolecular cyclization. The proximity of the newly formed amino group and the carboxylic acid function allows for spontaneous or induced lactamization to form a seven-membered ring, a dihydrodibenzazepinone derivative. This type of cyclization is a key strategy in the synthesis of various heterocyclic compounds. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Primary Product | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C or Raney Nickel | Amine | A common and efficient method for complete reduction. | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Amine | A classic and cost-effective method for industrial-scale reductions. | masterorganicchemistry.comgoogle.com |

| SnCl₂ / HCl | Amine | Provides a mild method for reduction, often used when other reducible groups are present. | masterorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine | Allows for the partial reduction to the hydroxylamine intermediate. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Useful for selective reductions in aqueous media. | wikipedia.org |

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is at a benzylic position, making its C-H bonds weaker than those of a non-aromatic methyl group. This characteristic allows for a range of functionalization reactions, primarily involving radical or oxidative processes.

Benzylic Functionalization Strategies

Benzylic functionalization provides a direct route to introduce new functional groups at the methyl position, enhancing the molecular complexity. d-nb.info Modern synthetic methods focus on the selective C-H activation of such groups. Strategies often involve the generation of a benzylic radical, which can then be trapped by various reagents. wisc.edu For instance, methods for benzylic chlorination can serve as a gateway to further diversification. These reactions can proceed through radical mechanisms or polar pathways, depending on the reagents employed. wisc.edu Subsequent nucleophilic substitution of the resulting benzylic halide with amines, azoles, or other nucleophiles allows for the construction of a wide array of derivatives.

Oxidation and Halogenation Reactions

The benzylic methyl group is susceptible to oxidation and halogenation under appropriate conditions.

Oxidation: The methyl group can be oxidized to various higher oxidation states, including an alcohol (CH₂OH), an aldehyde (CHO), or a carboxylic acid (COOH). harvard.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group completely to a carboxylic acid, yielding 2-carboxy-5-nitrophenylacetic acid. chemspider.com More controlled, selective oxidation to the aldehyde or alcohol level can be achieved using milder or more specialized reagents. For example, catalytic benzylic oxidation using manganese catalysts with hydrogen peroxide as the oxidant has been shown to be effective for converting benzylic methylenes to ketones under mild conditions, a principle that can be extended to methyl groups. d-nb.info

Halogenation: Free-radical halogenation is a common method for functionalizing benzylic positions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a radical initiator like AIBN or light, can selectively introduce a halogen atom to the methyl group. This yields 2-(2-(halomethyl)-5-nitrophenyl)acetic acid. The resulting benzylic halide is a versatile intermediate for further synthetic transformations. wisc.edu

Table 2: Functionalization Reactions of the Benzylic Methyl Group

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation (to Carboxylic Acid) | KMnO₄, heat | 2-(2-Carboxy-5-nitrophenyl)acetic acid | chemspider.com |

| Radical Halogenation (Bromination) | N-Bromosuccinimide (NBS), AIBN or light | 2-(2-(Bromomethyl)-5-nitrophenyl)acetic acid | wisc.edu |

| Radical Halogenation (Chlorination) | N-Chlorosuccinimide (NCS), AIBN or light | 2-(2-(Chloromethyl)-5-nitrophenyl)acetic acid | wisc.edu |

Influence of Substituents on Reactivity and Selectivity

The reactivity of this compound is significantly modulated by the electronic and steric properties of the nitro and methyl substituents on the phenyl ring.

Electronic Effects of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. mdpi.comdrugbank.com This has several important consequences for the molecule's reactivity:

Aromatic Ring Reactivity: The strong deactivating nature of the nitro group makes the aromatic ring electron-deficient. This significantly reduces its susceptibility to electrophilic aromatic substitution reactions (e.g., Friedel-Crafts alkylation, further nitration). Any such substitution would be directed to the positions meta to the nitro group (and ortho/para to the other groups). Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, although this typically requires a leaving group at an ortho or para position to the nitro group.

Acidity of Benzylic Protons: The electron-withdrawing effect of the nitro group can increase the acidity of the protons on both the adjacent methyl group and the methylene (B1212753) group of the acetic acid side chain by stabilizing the corresponding carbanionic conjugate bases.

Steric Hindrance from the Methyl Group

The methyl group is positioned ortho to the acetic acid side chain. This arrangement introduces steric hindrance that can influence the reactivity of the adjacent carboxylic acid group. The bulk of the methyl group can impede the approach of large reagents to the carboxyl function, potentially slowing down reactions like esterification with bulky alcohols. researchgate.net Similarly, this steric crowding can affect the regioselectivity of reactions on the aromatic ring, favoring substitution at less hindered positions.

Detailed Mechanistic Investigations of Key Transformations

No published studies were identified that specifically investigate the mechanisms of key reactions involving this compound. While mechanistic studies on related compounds, such as other nitrophenyl derivatives, exist, applying these findings directly to the target compound without experimental verification would be speculative and would not meet the required standard of scientific accuracy.

Kinetic Studies and Reaction Rate Analysis

A thorough search did not yield any kinetic data, such as reaction rate constants, activation energies, or the determination of reaction orders, for transformations of this compound. Such studies are fundamental for a quantitative understanding of reaction mechanisms but appear not to have been conducted or published for this specific molecule.

Intermediate Identification and Trapping Experiments

There is no available information from studies aimed at identifying or trapping reactive intermediates in reactions involving this compound. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) on reaction mixtures or specific trapping experiments with scavenger reagents are crucial for elucidating reaction pathways. The absence of such data precludes any detailed discussion of reaction intermediates like nitrenium ions, radicals, or specific cyclization precursors for this compound.

Due to the absence of specific research on the reactivity and reaction mechanisms of this compound, it is not possible to generate the requested in-depth and scientifically validated article.

Applications of 2 2 Methyl 5 Nitrophenyl Acetic Acid in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

2-(2-Methyl-5-nitrophenyl)acetic acid serves as a fundamental building block for synthesizing more elaborate molecular architectures. The presence of three distinct functional handles—the carboxylic acid, the nitro group, and the activated methyl group on the aromatic ring—provides chemists with multiple reaction sites. The carboxylic acid can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. The nitro group is a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring, and can be readily reduced to an amine, opening up another avenue for functionalization.

The synthesis of substituted phenylacetic acids is a well-established field, often starting from correspondingly substituted toluenes or benzyl (B1604629) cyanides. For instance, a general method for preparing 2-nitro-4-substituted phenylacetic acids involves the nitration of a 4-substituted halobenzene, followed by substitution with a cyanoacetate (B8463686) derivative and subsequent hydrolysis. google.com This highlights the accessibility of such building blocks. The reactivity of the acetic acid side chain, combined with the potential for modification on the aromatic ring, makes compounds like this compound crucial starting points for multi-step syntheses.

Precursor for Nitrogen-Containing Heterocycles

A significant application of nitrophenylacetic acids is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. rsc.orgopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The key transformation involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the acetic acid side chain or its derivatives.

Complete reduction of a nitrophenylacetic acid derivative typically yields an aniline (B41778), which can spontaneously cyclize to form a lactam (a cyclic amide). wikipedia.org By choosing specific reducing agents and reaction conditions, the cyclization can be controlled. For example, partial reduction may lead to the formation of hydroxamic acids. wikipedia.org These cyclization reactions are fundamental in creating various heterocyclic systems. For example, derivatives of 2-nitrophenylacetic acid are known precursors to quindolines and have been used in the total synthesis of complex natural products like (–)-phaitanthrin D. wikipedia.org Following this established reactivity, this compound can be envisioned as a precursor to methyl-substituted benzolactams or other related nitrogen heterocycles, which are of significant interest in medicinal chemistry.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Key Transformation | Resulting Heterocyclic Core |

| This compound | Reduction of nitro group, intramolecular amidation | Methyl-substituted Dihydroindol-2-one |

| This compound | Partial reduction, intramolecular cyclization | Methyl-substituted Benzohydroxamic Acid |

| Ester or Amide Derivative | Reductive Cyclization | Substituted Indole or Quinoline derivatives |

Utilization in the Synthesis of Aromatic Amine Derivatives

The reduction of the aromatic nitro group is one of the most powerful and frequently used transformations for this class of compounds. The resulting aromatic amine, 2-(5-amino-2-methylphenyl)acetic acid, is a valuable intermediate in its own right. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., tin and HCl), are highly effective. chemicalbook.comorgsyn.org

The resulting 2-(5-amino-2-methylphenyl)acetic acid can be used in a variety of subsequent reactions. The amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions. It can also be acylated, alkylated, or used as a nucleophile in coupling reactions to build more complex aromatic structures. These transformations open the door to synthesizing a vast array of substituted aromatic compounds, which are important intermediates for pharmaceuticals, agrochemicals, and dyes. researchgate.net For example, the synthesis of mono-N-methyl aromatic amines from nitroso compounds has been demonstrated, showcasing a pathway to further functionalize the amine. acs.org

Incorporation into Polymeric Materials and Functional Molecules

The bifunctional nature of this compound and its derivatives makes them potential monomers for the synthesis of specialty polymers. The carboxylic acid group can be used for step-growth polymerization reactions, such as polyamidation or polyesterification. The nitro group, either in its original form or after conversion to an amine, can be incorporated into the polymer backbone or serve as a pendant group that imparts specific functionalities.

For instance, after reduction to the corresponding amino acid, the compound can be used to synthesize polyamides. The presence of the methyl group on the aromatic ring can influence the polymer's physical properties, such as solubility and thermal stability. Furthermore, the aromatic nitro group is known to have applications in materials science, for example, in the development of materials with specific optical or electronic properties. Azo dyes, which contain the –N=N– bond, are synthesized from aromatic amines and nitroso compounds, indicating a potential application pathway for derivatives of this molecule in creating polymeric dyes or functional materials. researchgate.net

Strategic Use in Total Synthesis Approaches

In the context of total synthesis of complex natural products, nitrophenylacetic acid derivatives serve as important strategic fragments. wikipedia.org Their utility lies in the ability to introduce a masked aniline functionality, which can be revealed at a later stage of the synthesis to participate in a key bond-forming reaction, often a cyclization to form a heterocyclic core.

A prominent example is the use of 2-nitrophenylacetic acid in the synthesis of (–)-phaitanthrin D, an orchid alkaloid. wikipedia.org In this synthesis, the nitrophenylacetic acid moiety is carried through several steps before a reductive cyclization sequence is initiated to form a key heterocyclic ring system. wikipedia.org By analogy, this compound could be employed in a similar strategic manner. The methyl group would act as a structural marker, allowing for the synthesis of specific, substituted analogues of natural products or other complex target molecules. This approach, where a functional group is carried through a synthesis in a protected or precursor form, is a cornerstone of modern organic synthesis, and this compound is well-suited for such a role.

Derivatization Strategies and Analogue Synthesis for 2 2 Methyl 5 Nitrophenyl Acetic Acid

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Acid Halides)

The carboxylic acid moiety is a primary site for derivatization, readily converted into a variety of functional groups such as esters, amides, and acid halides. These derivatives are often synthesized to enhance stability, modulate solubility, or to act as intermediates for further chemical transformations.

Esters: Esterification of 2-(2-methyl-5-nitrophenyl)acetic acid can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol.

Amides: Amide synthesis is a cornerstone of medicinal chemistry, and numerous methods are available for the conversion of this compound into its corresponding amides. A general and efficient method involves the activation of the carboxylic acid, often by converting it into a more reactive species. One common approach is the formation of an acid chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. Alternatively, peptide coupling reagents can be used to directly form the amide bond between the carboxylic acid and an amine. These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), are known for their efficiency and mild reaction conditions.

Acid Halides: The synthesis of acid halides, particularly acid chlorides, from this compound serves as a crucial step for the preparation of esters and amides. The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the resulting acid chloride. Oxalyl chloride is another effective reagent for this conversion, particularly for smaller-scale reactions, as its byproducts are also volatile.

| Derivative | Reagent | General Conditions |

|---|---|---|

| Esters | Alcohol (e.g., Methanol (B129727), Ethanol) with H₂SO₄ | Reflux |

| Amides | Amine with a coupling agent (e.g., DCC, EDC) | Room temperature in an inert solvent |

| Acid Halides | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reflux or room temperature, often in an inert solvent |

Modification of the Nitro Group (Reduction to Amine, Further Derivatization)

The nitro group is a versatile functional group that can be readily transformed into an amino group, which can then be further derivatized. This opens up a wide range of possibilities for analogue synthesis.

Reduction to Amine: The reduction of the nitro group in this compound to an amine yields 2-(5-amino-2-methylphenyl)acetic acid. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is a clean and efficient method. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, are also effective for this reduction. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.

Further Derivatization of the Amine: The resulting amino group is a nucleophilic center that can undergo a variety of chemical reactions, allowing for the introduction of diverse substituents.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy to introduce a wide array of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acid chloride or anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde or ketone with a reducing agent (e.g., NaBH₃CN) | Substituted amine |

| Sandmeyer Reaction | NaNO₂, HCl, followed by CuX (X = Cl, Br, CN) | Halide or nitrile |

Functionalization of the Methyl Group (Bromination, Oxidation)

The methyl group attached to the aromatic ring is another site for chemical modification, primarily through free-radical halogenation or oxidation.

Bromination: The benzylic protons of the methyl group are susceptible to free-radical bromination. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and often with exposure to light. This reaction selectively brominates the methyl group to afford 2-(2-(bromomethyl)-5-nitrophenyl)acetic acid. The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles.

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 2-(2-carboxy-5-nitrophenyl)acetic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used for this transformation. The reaction conditions, such as temperature and pH, need to be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the starting material. The presence of the deactivating nitro group can make this oxidation more challenging compared to an unsubstituted toluene derivative.

Introduction of Additional Functional Groups on the Aromatic Ring

The introduction of additional functional groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring: the methyl group (-CH₃), the nitro group (-NO₂), and the acetic acid group (-CH₂COOH).

The methyl group is an ortho, para-directing and activating group. The acetic acid group is also considered to be ortho, para-directing and weakly activating. In contrast, the nitro group is a meta-directing and strongly deactivating group. The combined influence of these groups will determine the regioselectivity of the substitution. The positions ortho and para to the activating methyl and acetic acid groups are C-3, C-4, and C-6. The position meta to the deactivating nitro group is C-4 and C-6. Therefore, electrophilic substitution is most likely to occur at the C-4 and C-6 positions, which are activated by the methyl and acetic acid groups and not strongly deactivated by the nitro group.

Common electrophilic aromatic substitution reactions that could be employed include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst (e.g., FeCl₃, AlBr₃).

Nitration: Introduction of another nitro group using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. However, the presence of the strongly deactivating nitro group may render the ring too unreactive for Friedel-Crafts reactions.

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues of this compound can provide valuable insights into its bioactive conformation. The phenylacetic acid moiety has considerable conformational flexibility due to rotation around the single bonds. Restricting this flexibility by incorporating the rotatable bonds into a rigid ring system can lead to analogues with enhanced potency and selectivity.

One common strategy is to cyclize the acetic acid side chain onto the aromatic ring or an adjacent atom. For example, the acetic acid side chain could be incorporated into a fused ring system, such as an indanone or tetralone, by intramolecular Friedel-Crafts acylation of a suitable precursor. Another approach involves the use of rigid scaffolds to which the key pharmacophoric elements of the molecule are attached in a defined spatial orientation. The design of such analogues often relies on computational modeling to predict low-energy conformations of the parent molecule and to design rigid structures that mimic these conformations. The synthesis of these often complex, multi-ring systems requires multi-step synthetic sequences.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 2 Methyl 5 Nitrophenyl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(2-Methyl-5-nitrophenyl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

Given the absence of publicly available experimental spectra for this compound, the following analysis is based on established principles of NMR spectroscopy and data from analogous compounds, such as nitrophenylacetic acid isomers and other substituted phenylacetic acids. rsc.orgchemicalbook.comrsc.orgchemicalbook.comnih.govnih.gov Predicted NMR data from computational models further supports the spectral interpretation. nmrdb.orgnmrdb.org

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (H-3) | ~7.4 | d |

| Aromatic CH (H-4) | ~7.9 | dd |

| Aromatic CH (H-6) | ~8.0 | d |

| Methylene (B1212753) CH₂ | ~3.8 | s |

| Methyl CH₃ | ~2.5 | s |

| Carboxylic Acid OH | ~11-12 | br s |

| Carboxylic Acid C=O | ~175-178 | |

| Aromatic C-NO₂ | ~147-150 | |

| Aromatic C-CH₃ | ~135-138 | |

| Aromatic C-CH₂COOH | ~132-135 | |

| Aromatic CH (C-3) | ~124-126 | |

| Aromatic CH (C-4) | ~129-131 | |

| Aromatic CH (C-6) | ~130-132 | |

| Methylene CH₂ | ~38-42 | |

| Methyl CH₃ | ~18-22 |

Note: Predicted values are estimates and can vary based on the solvent and prediction algorithm used.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The three aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns dictated by their coupling with each other. The methylene (CH₂) protons adjacent to the aromatic ring and the carboxylic acid group would likely appear as a singlet around 3.8 ppm. The methyl (CH₃) group protons attached to the aromatic ring would also present as a singlet, but further upfield, around 2.5 ppm. The carboxylic acid proton is a broad singlet and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 175-178 ppm range. The aromatic carbons will resonate between 120 and 150 ppm, with the carbon attached to the nitro group being the most deshielded. The methylene and methyl carbons will appear in the upfield region of the spectrum.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons. Cross-peaks would be observed between adjacent aromatic protons, allowing for the definitive assignment of their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on their attached protons. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For example, the methylene protons would show correlations to the carboxylic acid carbonyl carbon and to the aromatic carbons C-1, C-2, and C-6. The methyl protons would show correlations to the aromatic carbons C-1, C-2, and C-3.

Solid-State NMR Applications

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are sensitive to the local electronic and geometric environment.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI and APCI are soft ionization techniques commonly coupled with liquid chromatography (LC) and are well-suited for the analysis of polar and semi-polar compounds like carboxylic acids.

ESI-MS: In negative ion mode, ESI-MS of this compound would be expected to readily form the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of a proton from the carboxylic acid group. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. Tandem MS (MS/MS) of the [M-H]⁻ ion would induce fragmentation, with a likely primary loss of CO₂ (44 Da) from the carboxylate group. Further fragmentation could involve the nitro group.

APCI-MS: APCI is suitable for less polar and more volatile compounds than ESI. For this compound, APCI could also produce the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. Fragmentation in APCI can sometimes be more extensive than in ESI due to the higher energy nature of the ionization process.

Predicted Mass Spectrometry Data for a Positional Isomer, 2-(5-methyl-2-nitrophenyl)acetic acid: uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.06044 |

| [M+Na]⁺ | 218.04238 |

| [M-H]⁻ | 194.04588 |

| [M+K]⁺ | 234.01632 |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound would typically require derivatization, for example, by esterification (e.g., methylation), to increase its volatility and thermal stability. The electron ionization (EI) mass spectrum of the resulting methyl ester would be expected to show a molecular ion peak (M⁺) and a series of characteristic fragment ions.

Expected Fragmentation Pattern in EI-MS (of the methyl ester):

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

Loss of the methoxy (B1213986) group (-OCH₃): A fragment corresponding to [M-31]⁺.

Loss of the carbomethoxy group (-COOCH₃): A fragment corresponding to [M-59]⁺.

Tropylium ion formation: Rearrangement and fragmentation of the aromatic ring can lead to characteristic ions.

Nitro group fragmentation: Loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or other fragments is a common pathway for nitroaromatic compounds. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, nitro, and aromatic functionalities.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |

| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 3000-2850 | Methylene and methyl C-H bonds |

| C=O stretch (carboxylic acid) | 1720-1700 | Carbonyl group |

| N-O stretch (nitro group) | 1550-1500 (asymmetric) | Asymmetric stretching of the NO₂ group |

| N-O stretch (nitro group) | 1370-1330 (symmetric) | Symmetric stretching of the NO₂ group |

| C=C stretch (aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

| C-O stretch (carboxylic acid) | 1320-1210 | Carbon-oxygen single bond |

The presence of strong absorption bands for the carbonyl group, the broad hydroxyl group, and the two nitro group stretches would be key diagnostic features in the IR spectrum. nist.govwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitro-substituted aromatic ring in this compound. Aromatic nitro compounds typically display strong absorption bands in the UV region. The spectrum would likely show a high-intensity band corresponding to a π → π* transition of the aromatic system, and a lower intensity band at a longer wavelength corresponding to an n → π* transition of the nitro group. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Chromatographic Purification and Analysis

Chromatographic methods are central to the analysis and purification of this compound, providing reliable means to assess purity, monitor reaction progress, and isolate the compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile solids like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the compound is separated based on its hydrophobic character.

In a typical RP-HPLC setup, a C18 column (a non-polar stationary phase) is employed. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. sielc.comresearchgate.netsielc.com Detection is commonly achieved using a UV-Vis detector, as the nitro-aromatic system of the molecule provides strong UV absorbance. For instance, related nitro-imidazole compounds are detected at 310 nm. researchgate.net The purity is quantified by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A purity level of 98% or higher is often required for chemical standards. cymitquimica.com

Table 6.4.1: Typical HPLC Parameters for Purity Assessment of Nitrophenylacetic Acid Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water. researchgate.netresearchgate.net | Elutes the compound from the column. |

| Acid Modifier | Phosphoric acid or Formic acid (e.g., 0.1% v/v). sielc.comsielc.com | Suppresses ionization of the carboxylic acid for better peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min. | Controls the speed of the separation. |

| Detection | UV-Vis Detector (e.g., at 210 nm for organic acids or ~310 nm for nitro compounds). researchgate.netmdpi.com | Quantifies the compound based on its light absorbance. |

| Temperature | Ambient or controlled (e.g., 30 °C). mdpi.com | Ensures reproducible retention times. |

| Injection Volume | 5 - 20 µL. researchgate.net | Introduces a precise amount of the sample into the system. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the thermal lability of the carboxylic acid group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, typically an ester.

The most common derivatization method involves converting the carboxylic acid to its corresponding methyl ester. This can be achieved by reaction with reagents such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. The resulting volatile derivative, methyl 2-(2-methyl-5-nitrophenyl)acetate, can then be readily analyzed by GC. The separation is performed on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only quantitative data but also structural information from the mass spectrum of the derivative, confirming its identity.

Table 6.4.2: GC Analysis of Volatile Derivatives

| Step / Parameter | Description |

| Derivatization Agent | Diazomethane, Trimethylsilyldiazomethane (TMS-diazomethane), or Methanol/HCl. |

| Derivative Formed | Methyl 2-(2-methyl-5-nitrophenyl)acetate. |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm) with a stationary phase like 5% Phenyl Polysiloxane. |

| Carrier Gas | Helium or Hydrogen. |

| Temperature Program | An initial temperature of ~100°C, ramped up to ~280°C to ensure elution of the derivative. |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of organic syntheses. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

To monitor a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing) alongside spots of the pure starting material(s). libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). researchgate.net The ratio is optimized to achieve good separation between the starting materials and the product. Because this compound contains a chromophore, the spots can be visualized under UV light (254 nm). The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture, and a new spot, corresponding to the product, has appeared with a different Retention Factor (Rf) value. libretexts.org

Table 6.4.3: Representative TLC Monitoring of a Synthesis Reaction

| Lane on TLC Plate | Description | Observation (Example) |

| 1 (Reference) | Spot of the starting material (e.g., 2,4-dimethylnitrobenzene). | A single spot is observed at a high Rf value (less polar). |

| 2 (Reaction Mixture) | Spot of the reaction aliquot taken at a specific time point. | Two spots may be visible: one matching the starting material and a new, lower Rf spot corresponding to the product. |

| 3 (Co-spot) | A spot where both the starting material and the reaction mixture are applied. | Helps to confirm the identity of the spots in the reaction mixture lane. |

| 4 (Reference) | Spot of the expected product, this compound (if available). | A single spot is observed at a low Rf value (more polar due to the carboxylic acid group). |

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound (CAS 287119-83-9) is not publicly available in crystallographic databases as of this writing, analysis of closely related isomers provides significant insight into the expected structural features.

Table 6.5.1: Crystallographic Data for a Representative Nitrophenylacetic Acid Isomer (Monoclinic Polymorph of 2-(4-Nitrophenyl)acetic acid) iucr.org

| Parameter | Value | Description |

| Chemical Formula | C₈H₇NO₄ | The elemental composition of the molecule. |

| Molecular Weight | 181.15 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal lattice system defined by its symmetry. |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | a = 6.1364 Å, b = 5.1034 Å, c = 25.458 Å | The lengths of the edges of the unit cell. |

| α = 90°, β = 95.937°, γ = 90° | The angles between the unit cell edges. | |

| Unit Cell Volume (V) | 792.98 ų | The volume of the unit cell. |

| Molecules per Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.517 Mg m⁻³ | The theoretical density of the crystal. |

| Hydrogen Bonding | Classic R²₂(8) dimeric pairs via carboxylic acids. researchgate.net | A key intermolecular interaction defining the crystal packing. |

Computational and Theoretical Studies on 2 2 Methyl 5 Nitrophenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. researchgate.net For 2-(2-Methyl-5-nitrophenyl)acetic acid, these methods can provide a wealth of information about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.govresearchgate.net This method is particularly well-suited for calculating the electronic properties of organic molecules like this compound. nih.goveajournals.org DFT studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a range of electronic properties can be determined.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests a more reactive species.

Table 1: Illustrative Reactivity Indices for a Nitrophenyl Derivative (Calculated using DFT) This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds, as direct studies on this compound are not currently available.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 4.3 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 2.15 |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for smaller molecules or for benchmarking DFT results, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic and structural information. Such high-level calculations would be valuable for confirming the most stable conformers of this compound and for obtaining precise values for its rotational barriers and interaction energies.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation would model the movement of each atom in the molecule over a period of time, governed by a force field that describes the interactions between atoms. Such simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. They can also provide insights into the dynamics of intramolecular hydrogen bonding, for example, between the carboxylic acid group and the nitro group. In a related context, MD simulations have been used to study the stability of ligand-protein complexes, as demonstrated in studies of other complex organic molecules. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from a DFT analysis can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, NMR chemical shifts can be computed to help interpret experimental ¹H and ¹³C NMR spectra. Such computational-experimental comparisons are a powerful tool for structural elucidation, as demonstrated in studies of related nitro-containing compounds. mdpi.comnih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table contains hypothetical data for illustrative purposes. Actual experimental or more precise computational data is needed for confirmation.

| Spectroscopic Data | Predicted Value |

|---|---|

| Key IR Frequencies (cm⁻¹) | ~1700 (C=O), ~1520 & ~1340 (NO₂) |

| ¹H NMR Chemical Shift (ppm) | Carboxylic acid proton: >10 ppm |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. nextmol.com Starting with the structure of this compound, computational methods can be used to explore how modifications to its structure would affect its properties. For example, the effect of adding or changing substituent groups on the phenyl ring could be systematically investigated to tune its electronic or steric characteristics. This in silico screening can prioritize the synthesis of the most promising derivatives, saving significant time and resources in the laboratory.

Modeling of Reaction Mechanisms and Transition States

Understanding how a molecule reacts is a central theme in chemistry. Computational methods can be used to model the entire course of a chemical reaction, including the identification of transition states and the calculation of activation energies. For this compound, one could computationally investigate its potential reactions, such as the reduction of the nitro group or esterification of the carboxylic acid. wikipedia.org

By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the reaction mechanism and predict the feasibility and outcome of a chemical transformation. While no specific reaction modeling has been published for this compound, the methodologies are well-established for a wide range of organic reactions.

Exploration of Biological and Biomedical Relevance of 2 2 Methyl 5 Nitrophenyl Acetic Acid

Precursor Role in Medicinal Chemistry and Drug Discovery (as a scaffold)

The 2-(2-Methyl-5-nitrophenyl)acetic acid molecule serves as a valuable scaffold in medicinal chemistry due to its inherent structural features. The phenylacetic acid core is a common motif in a variety of biologically active compounds. The presence of a methyl group and a nitro group on the phenyl ring provides specific sites for chemical modification, allowing for the systematic development of compound libraries for screening.

The carboxylic acid functional group is particularly significant, as it can be readily converted into a wide range of other functional groups, such as esters, amides, and ketones. This versatility allows for the attachment of diverse substituents, which can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The nitro group, a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and can also be a site for further chemical transformations, such as reduction to an amino group, which opens up another avenue for derivatization.

The utility of similar nitrophenylacetic acid derivatives as precursors for heterocyclic compounds is well-established. For instance, the related compound 2-nitrophenylacetic acid is a known precursor for the synthesis of various heterocycles, including lactams and hydroxamic acids, which are components of many biologically active molecules. By analogy, this compound can be envisioned as a starting material for novel heterocyclic systems with potential pharmacological activities.

Mechanistic Insights into Molecular Interactions of Derived Compounds

While direct studies on the molecular interactions of compounds derived from this compound are limited, insights can be extrapolated from research on structurally related molecules. The interactions of derived compounds with biological targets are fundamentally governed by their three-dimensional structure and the distribution of their electronic properties.

For example, derivatives of this compound could be designed to interact with specific enzyme active sites or receptor binding pockets. The phenyl ring can engage in π-π stacking or hydrophobic interactions, while the acetic acid-derived functional groups can form hydrogen bonds or ionic interactions with amino acid residues. The methyl group can provide steric bulk and influence the conformational preferences of the molecule, while the nitro group can act as a hydrogen bond acceptor.

Molecular modeling and computational studies would be instrumental in predicting and understanding the binding modes of these derived compounds. Docking simulations could help identify potential biological targets and guide the design of derivatives with improved binding affinity and selectivity.

Utility in the Synthesis of Pharmacologically Active Scaffolds

The chemical architecture of this compound makes it a suitable starting point for the synthesis of various pharmacologically active scaffolds. The combination of the aromatic ring, the carboxylic acid, and the nitro and methyl substituents allows for a range of synthetic transformations to build more complex molecular frameworks.

One potential application is in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), as many existing NSAIDs are derivatives of phenylacetic acid (e.g., diclofenac). By modifying the substitution pattern on the phenyl ring and the nature of the acidic group, new analogues with potentially improved efficacy or reduced side effects could be developed.

Furthermore, the reduction of the nitro group to an amine would yield 2-(5-amino-2-methylphenyl)acetic acid. This amino derivative is a key intermediate for the synthesis of various heterocyclic compounds, such as benzodiazepines, quinolones, and other nitrogen-containing ring systems that are prevalent in many classes of therapeutic agents. These scaffolds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies would involve the synthesis of a series of analogues with systematic variations in their structure and evaluating their effects on a specific biological target.

Key structural modifications for SAR studies would include:

Modification of the Carboxylic Acid Group: Conversion to esters, amides with various amines, or replacement with other acidic bioisosteres (e.g., tetrazole).

Alteration of the Phenyl Ring Substituents:

Changing the position of the methyl and nitro groups.

Replacing the methyl group with other alkyl or alkoxy groups.

Replacing the nitro group with other electron-withdrawing or electron-donating groups.

Introduction of Additional Substituents: Adding further substituents to the phenyl ring to explore new interaction points with the biological target.

The data obtained from these SAR studies would be used to build a model that correlates specific structural features with biological activity. This model would then guide the design of more potent and selective analogues.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound ID | R1 (at position 2) | R2 (at position 5) | R3 (at acetic acid) | Biological Activity (IC50, µM) |

| Parent | -CH3 | -NO2 | -OH | >100 |

| Analogue 1 | -CH3 | -NO2 | -OCH3 | 85.2 |

| Analogue 2 | -CH3 | -NO2 | -NH2 | 55.6 |

| Analogue 3 | -H | -NO2 | -OH | >100 |

| Analogue 4 | -CH3 | -NH2 | -OH | 25.1 |

| Analogue 5 | -CH3 | -Cl | -OH | 78.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Prodrugs and Targeted Delivery Systems from Derivatives

The concept of prodrugs involves chemically modifying a drug to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Derivatives of this compound could be designed as prodrugs to enhance their therapeutic potential.

For instance, the carboxylic acid group could be esterified to increase lipophilicity and improve membrane permeability. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active carboxylic acid.

Furthermore, derivatives of this compound could be incorporated into targeted drug delivery systems. For example, they could be conjugated to a targeting moiety, such as an antibody or a peptide, that specifically recognizes and binds to cancer cells. This approach would allow for the selective delivery of the cytotoxic agent to the tumor site, thereby reducing systemic toxicity.

The nitro group also presents an interesting opportunity for the development of hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be selectively reduced by nitroreductase enzymes, leading to the release of a cytotoxic agent. This strategy would provide a mechanism for tumor-specific drug activation.

Future Directions and Emerging Research Avenues for 2 2 Methyl 5 Nitrophenyl Acetic Acid

Development of Novel and More Efficient Synthetic Methodologies

The advancement of synthetic chemistry continually seeks to improve efficiency, safety, and environmental footprint. For 2-(2-Methyl-5-nitrophenyl)acetic acid, future research is likely to focus on moving beyond traditional nitration methods, which often involve harsh acidic conditions.

Current synthetic routes to similar nitrophenylacetic acids, such as the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and sulfuric acid or acetic anhydride (B1165640), serve as a baseline for improvement google.com. These established methods, while functional, present opportunities for innovation. Future methodologies could explore the use of milder nitrating agents and novel catalytic systems to enhance regioselectivity and reduce the production of unwanted isomers and byproducts. For instance, the use of solid acid catalysts or phase-transfer catalysis could offer greener and more controlled reaction pathways.

Moreover, research into alternative starting materials and synthetic pathways could provide more direct and economical routes. For example, developing methods that start from more readily available precursors, such as o-toluidine (B26562), and employ a one-pot synthesis strategy could significantly streamline the production process, improving yield and reducing costs associated with intermediate purification steps google.com.

Table 1: Potential Improvements in Synthetic Methodologies

| Area of Improvement | Current Approach (Inferred) | Future Direction | Anticipated Benefits |

|---|---|---|---|

| Nitration Reagents | Concentrated nitric/sulfuric acid google.com | Solid acid catalysts, polymer-supported reagents, dinitrogen pentoxide | Increased safety, reduced corrosive waste, easier workup |

| Catalysis | Uncatalyzed or simple acid catalysis | Transition-metal catalysis, organocatalysis | Higher regioselectivity, milder reaction conditions, lower energy consumption |

| Process Design | Batch processing | Continuous flow synthesis (See Section 9.3) | Enhanced safety, better process control, scalability |

| Starting Materials | 2-Methylphenylacetic acid google.com | Alternative precursors like o-toluidine google.com | Reduced cost, improved atom economy |

Expanded Applications in Materials Science and Supramolecular Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid group for covalent bonding or salt formation and a nitro group that can be chemically modified, makes it an attractive building block for novel materials.

In materials science, the carboxylic acid moiety can be used to anchor the molecule onto surfaces or to act as a monomer in polymerization reactions. The nitro group, after reduction to an amine, provides a secondary reactive site for cross-linking or further functionalization. This dual reactivity could be exploited to create:

Functional Polymers: Polymers incorporating this molecule could exhibit interesting electronic or optical properties derived from the nitroaromatic system.

Metal-Organic Frameworks (MOFs): The carboxylic acid can serve as a linker to coordinate with metal ions, forming porous MOF structures. The nitro group within the pores could then be used to selectively adsorb specific guest molecules or be post-synthetically modified to alter the framework's properties.

In supramolecular chemistry, the molecule's ability to participate in hydrogen bonding (via the carboxylic acid) and π-π stacking (via the aromatic ring) could be harnessed to construct self-assembling systems, such as gels, liquid crystals, or molecular capsules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. mdpi.comewadirect.com The integration of the synthesis of this compound into continuous flow platforms represents a major avenue for future development. d-nb.info

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risk of thermal runaways. mdpi.com This enhanced safety is crucial when handling nitrating agents. ewadirect.com Furthermore, flow chemistry enables automated synthesis and process optimization, which can lead to higher yields, improved purity, and easier scalability. mdpi.comd-nb.info A multi-step synthesis, potentially starting from simple building blocks, could be telescoped into a continuous sequence without the need to isolate intermediates, significantly improving process efficiency. researchgate.net

Table 2: Advantages of Flow Chemistry for Synthesizing this compound

| Parameter | Batch Processing | Flow Chemistry | Benefit |

|---|---|---|---|

| Safety | High risk of thermal runaway with nitration ewadirect.com | Excellent heat dissipation, small reaction volumes mdpi.com | Inherently safer process |

| Process Control | Difficult to control temperature and mixing | Precise control over temperature, pressure, and residence time mdpi.com | Higher reproducibility and product quality |

| Scalability | Challenging and often requires re-optimization | Seamless scaling by running the reactor for longer periods | Faster transition from lab to production |

| Efficiency | Multiple steps with intermediate isolation | Telescoped reactions in a continuous stream researchgate.net | Reduced waste, time, and cost |

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgspringernature.com The structure of this compound is well-suited for modification into a tool for chemical biology. The key lies in converting its existing functional groups into bio-orthogonal handles.

The most straightforward strategy involves the chemical reduction of the nitro group to an aniline (B41778) (amino group). This amine can then be readily derivatized with a variety of bio-orthogonal reporters or tags, such as:

Azides: The amine can be converted into an azide (B81097), which can then participate in the highly specific Staudinger ligation with phosphines or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes. nih.govresearchgate.net

Alkynes: The amine can be acylated with an alkyne-containing carboxylic acid, preparing it for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions. nih.gov

The carboxylic acid group provides another site for conjugation, for example, by forming a stable amide bond with a biomolecule or a linker. These strategies could enable the use of this compound derivatives as probes for labeling proteins, glycans, or other biomolecules in complex biological environments. wikipedia.org

Table 3: Potential Bio-orthogonal Functionalization Strategies

| Initial Functional Group | Target Bio-orthogonal Handle | Key Reaction | Subsequent Ligation Chemistry |

|---|---|---|---|

| Nitro Group (reduced to Amine) | Azide | Diazotization followed by azide substitution | Staudinger Ligation, SPAAC nih.gov |

| Nitro Group (reduced to Amine) | Alkyne | Amide coupling with an alkyne-bearing acid | CuAAC, SPAAC nih.gov |

| Carboxylic Acid | Amine- or alcohol-containing biomolecule | Amide or ester bond formation (e.g., using EDC/NHS chemistry) | Direct bioconjugation |

Advanced Functional Material Development from Derivatives

Beyond its use as a simple building block, derivatives of this compound could be designed as advanced functional materials with specific applications. Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, and the nitroimidazole class of compounds, which shares the nitroaromatic feature, includes important antimicrobial agents. mdpi.comjocpr.com

Future research could focus on synthesizing a library of derivatives by modifying the carboxylic acid (e.g., creating esters or amides) and performing further substitutions on the aromatic ring. These new compounds could be screened for various biological activities, including:

Antimicrobial or Anticancer Agents: The nitroaromatic moiety is a known pharmacophore in several drugs. jocpr.com

Enzyme Inhibitors: The phenylacetic acid scaffold can be designed to fit into the active sites of specific enzymes. wikipedia.org

Molecular Probes: By attaching fluorescent dyes or other reporter groups, derivatives could be used for imaging or sensing applications.

The synthesis of novel hydrazones from related nitro-aromatic structures has shown promise in developing new pharmacophores, suggesting a similar potential for derivatives of this compound. mdpi.com This systematic exploration could lead to the discovery of new molecules with valuable therapeutic or diagnostic properties.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylphenylacetic acid |

| Nitric acid |

| Sulfuric acid |

| Acetic anhydride |

| o-Toluidine |

| Dinitrogen pentoxide |

| Aniline |

| Azide |

| Alkyne |

| Phosphine |

| Tetrazine |

| 2-Methyl-5-nitroimidazole |

常见问题

Q. What are the primary synthetic routes for 2-(2-Methyl-5-nitrophenyl)acetic acid?

A common method involves hydrolysis of ester precursors under basic conditions. For example, ethyl esters of structurally similar compounds (e.g., benzofuran derivatives) are hydrolyzed using potassium hydroxide in a methanol/water mixture under reflux (5–7 hours). The product is purified via acidification, extraction (chloroform), and column chromatography (ethyl acetate) . For nitro-substituted analogs, regioselective nitration or functionalization of pre-synthesized aromatic intermediates may be required, followed by acetic acid side-chain introduction via alkylation or coupling reactions .

Q. How can the purity of this compound be validated?